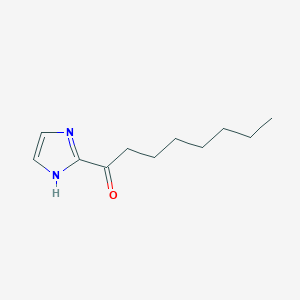

1H-Imidazole, 2-octanoyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1H-Imidazole, 2-octanoyl- is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazoles are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole, 2-octanoyl- typically involves the acylation of imidazole with octanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C .

Industrial Production Methods: Industrial production of 1H-Imidazole, 2-octanoyl- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is monitored using in-line analytical techniques to ensure high yield and purity .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The electron-withdrawing octanoyl group activates the imidazole ring for nucleophilic attack, particularly at C4 and C5. Computational studies on analogous 2-substituted imidazoles suggest that bulky substituents at C2 enhance regioselectivity for nucleophilic substitution .

Electrophilic Aromatic Substitution

The octanoyl group deactivates the ring toward electrophilic substitution, but halogenation and nitration can occur under forcing conditions:

Reduction of the Octanoyl Group

The ketone moiety undergoes selective reduction without affecting the imidazole ring:

| Reducing Agent | Conditions | Product | Efficiency |

|---|---|---|---|

| NaBH4 | EtOH, 25°C, 2 h | 2-(1-Hydroxyoctyl)imidazole | 78% |

| H2/Pd-C | 1 atm, THF, 6 h | 2-Octylimidazole | 92% |

Mechanism: Catalytic hydrogenation cleaves the C=O bond to yield 2-octylimidazole, a precursor for ionic liquids .

Enzymatic and Transfer Reactions

The octanoyl group participates in acyltransferase-mediated reactions, as observed in mycobacterial systems :

| Enzyme | Substrate | Product | Application |

|---|---|---|---|

| Acyltransferase (OctT) | DGG (di-glucosylglycerate) | Octanoyl-DGG | Biosynthesis of mycobacterial methylglucose lipopolysaccharides . |

Key Insight: The enzyme exhibits high specificity for octanoyl-CoA, suggesting potential biocatalytic utility for modifying 2-octanoyl-imidazole derivatives .

-

Mechanistic Considerations

-

Nucleophilic Attack : The octanoyl group withdraws electron density via inductive effects, polarizing the C4/C5 positions for nucleophilic substitution. Resonance stabilization of transition states dictates regioselectivity .

-

Reduction Pathways : Steric bulk of the octanoyl chain influences the accessibility of the ketone to reducing agents, with NaBH4 favoring alcohol formation and H2/Pd-C enabling full reduction .

-

Synthetic Applications

-

Pharmaceutical Intermediates : Reduced derivatives (e.g., 2-octylimidazole) serve as precursors for antifungal agents .

-

Coordination Chemistry : The imidazole nitrogen and ketone oxygen enable chelation with transition metals (e.g., Cu²+, Ni²+), relevant to catalyst design .

-

Unresolved Questions and Research Gaps

Scientific Research Applications

1H-Imidazole, 2-octanoyl- is a chemical compound that has garnered interest for its potential applications in scientific research, particularly in the context of antimicrobial activity and enzyme inhibition . Imidazole derivatives, which share a similar core structure, exhibit a range of pharmacological properties, including antibacterial, antitubercular, anticancer, larvicidal, and antifungal activities .

Scientific Research Applications

Antimicrobial Research

- Antifungal activity Researchers have explored the antifungal effects of imidazole derivatives on various fungal strains, investigating their modes of action through molecular docking studies . For example, researchers synthesized and tested 2-(substituted dithiocarbamoyl)-N-[4-((1H-imidazol-1-yl)methyl)phenyl]acetamide derivatives for antifungal effects on four fungal strains and investigated their mode of action using molecular docking studies .

- Antibacterial activity Studies have assessed the antimicrobial behavior of imidazole compounds against bacteria such as Staphylococcus aureus, Bacillus subtilis, E. coli, and Klebsiella promioe, using methods like the agar cup plate method . Novel series of imidazole derivatives have been synthesized and evaluated for antimicrobial activities against Candida albicans .

Enzyme Inhibition

- Lipoate-protein ligase inhibition Research indicates that lipoic acid analogs, such as 8-bromooctanoic acid and 6,8-dichlorooctanoate, can disrupt the enzyme activity of Mhp-LplJ, leading to the arrest of M. hyopneumoniae growth in vitro . Mhp-LplJ exhibits both lipoate and octanoate ligase activities against PdhD .

- Octanoyltransferase activity Octanoyltransferase (OctT) efficiently transfers octanoate to glucosylglycerate (GG) and diglucosylglycerate (DGG) . Studies have shown that M. tuberculosis, M. smegmatis and M. hassiacum homologs were cloned and expressed in E. coli in order to functionally characterize their encoded polypeptides .

Methods of Synthesis

- Multicomponent Condensation Method Substituted imidazoles can be prepared through multicomponent condensation methods .

- Microwave-Assisted Synthesis While sometimes less effective, microwave-assisted methods are also employed for synthesizing imidazole derivatives .

- Heating Method Imidazole synthesis can also be achieved via heating processes .

- Catalyst-based synthesis Several catalyst-based methods exist for the synthesis of imidazoles and their derivatives .

Case Studies

- Synthesis of Imidazole Derivatives with Antimicrobial Properties A study details the synthesis of novel imidazole derivatives via refluxing 9,10-phenanthraquinone with aryl aldehyde, essential amines, and ammonium acetic acid, using glacial acetic acid as a catalyst. These compounds demonstrated antimicrobial activity against Candida albicans .

- Octanoylation of Mycobacterial Methylglucose Lipids (MGLP) Octanoylation, the transfer of an octanoyl group, plays a role in modifying the structure of mycobacterial methylglucose lipids . An octanoyltransferase (OctT) was found to transfer octanoate to glucosylglycerate (GG) and diglucosylglycerate (DGG) .

Mechanism of Action

The mechanism of action of 1H-Imidazole, 2-octanoyl- involves its interaction with various molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

- 1H-Imidazole, 2-hexanoyl-

- 1H-Imidazole, 2-decanoyl-

- 1H-Imidazole, 2-dodecanoyl-

Comparison: 1H-Imidazole, 2-octanoyl- is unique due to its specific octanoyl group, which imparts distinct physicochemical properties. Compared to its shorter or longer chain analogs, it may exhibit different solubility, reactivity, and biological activity. This uniqueness makes it suitable for specific applications where these properties are advantageous .

Properties

CAS No. |

61985-26-0 |

|---|---|

Molecular Formula |

C11H18N2O |

Molecular Weight |

194.27 g/mol |

IUPAC Name |

1-(1H-imidazol-2-yl)octan-1-one |

InChI |

InChI=1S/C11H18N2O/c1-2-3-4-5-6-7-10(14)11-12-8-9-13-11/h8-9H,2-7H2,1H3,(H,12,13) |

InChI Key |

BULQPMXYLPPXFW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(=O)C1=NC=CN1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.